molecular formula C18H16N4O3 B12041726 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B12041726
M. Wt: 336.3 g/mol
InChI Key: GTRBEMYYNXEUPV-YBFXNURJSA-N
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Description

4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazine-5(4H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE stands out due to its unique triazine core structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N4O3/c1-12-20-21-17(14-6-4-3-5-7-14)18(24)22(12)19-11-13-8-9-15(23)16(10-13)25-2/h3-11,23H,1-2H3/b19-11+

InChI Key

GTRBEMYYNXEUPV-YBFXNURJSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Origin of Product

United States

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